molecular formula C16H15N3O2S B2466591 5-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-propylthiophene-2-carboxamide CAS No. 1031967-93-7

5-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-propylthiophene-2-carboxamide

Cat. No.: B2466591
CAS No.: 1031967-93-7
M. Wt: 313.38
InChI Key: HRJOOBDUYPJSFI-UHFFFAOYSA-N
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Description

5-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-propylthiophene-2-carboxamide is a compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Preparation Methods

The synthesis of 5-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-propylthiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thiophene carboxylic acid derivative with a hydrazine derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and solvents such as dimethyl sulfoxide (DMSO) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

5-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-propylthiophene-2-carboxamide can be compared with other oxadiazole derivatives, such as:

Properties

IUPAC Name

5-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-propylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-2-10-17-15(20)13-9-8-12(22-13)14-18-16(21-19-14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJOOBDUYPJSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(S1)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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